ethyl 2-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a triazolopyrimidine core, which is a structure found in many biologically active compounds . The compound also has a dimethoxyphenyl group, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine core would likely contribute to the rigidity of the molecule, while the acetamido and benzoate groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a compound involved in the synthesis of heterocyclic derivatives, which are significant in various chemical and pharmaceutical applications. The research on related compounds demonstrates the methodologies for constructing complex molecular structures such as pyrimidinones, triazolopyrimidines, and pyrazolopyrimidines, which are crucial in the development of novel pharmaceuticals and materials.
One notable method described the synthesis of 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from related compounds, showcasing the potential for creating bioactive heterocycles with potential therapeutic applications (Kanno et al., 1991). Furthermore, the synthesis of novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate derivatives has been explored, highlighting the versatility of such compounds in generating diverse chemical entities (Farghaly & Gomha, 2011).
Biological Activity and Applications
The research also extends into the biological realm, where derivatives of similar compounds have been assessed for their insecticidal properties against agricultural pests like the cotton leafworm, Spodoptera littoralis. This indicates a potential application in developing new, more effective insecticides to protect crops and enhance agricultural productivity (Fadda et al., 2017).
Another significant application is found in the field of medicinal chemistry, where such compounds are evaluated for their potential as anticancer agents. The synthesis and structural analysis of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, along with its docking studies with the c-MET protein, suggest its utility in cancer treatment, underscoring the importance of these compounds in developing new therapeutic agents (Sert et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,5-d]pyrimidine core have been reported to intercalate with dna , suggesting that this compound may also interact with DNA as its primary target.
Mode of Action
The compound likely interacts with its target, DNA, through a process known as intercalation. Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the DNA structure and interfering with processes such as replication and transcription .
Biochemical Pathways
Dna intercalators generally disrupt dna replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good dna-binding affinities , which could suggest a high degree of cellular uptake and distribution.
Result of Action
The result of the compound’s action would likely be the disruption of normal cellular processes, such as DNA replication and transcription, leading to cell cycle arrest and apoptosis . This could potentially make the compound useful in applications such as cancer treatment, where the goal is to selectively kill rapidly dividing cells.
properties
IUPAC Name |
ethyl 2-[[2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-4-35-23(32)15-7-5-6-8-16(15)25-19(30)12-28-13-24-21-20(22(28)31)26-27-29(21)14-9-10-17(33-2)18(11-14)34-3/h5-11,13H,4,12H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEAWHSJIYCKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate |
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